molecular formula C25H31ClN4O4S B11435586 N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11435586
M. Wt: 519.1 g/mol
InChI Key: NYUPJQJVDUKVBA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-3(2H)-yl core, a diethylamino group, and a chlorobenzyl moiety.

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidin-3(2H)-yl core, followed by the introduction of the diethylamino group and the chlorobenzyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments

Scientific Research Applications

N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of certain diseases.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H31ClN4O4S

Molecular Weight

519.1 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C25H31ClN4O4S/c1-3-28(4-2)22(32)17-30-20-13-15-35-23(20)24(33)29(25(30)34)14-9-5-6-12-21(31)27-16-18-10-7-8-11-19(18)26/h7-8,10-11,13,15H,3-6,9,12,14,16-17H2,1-2H3,(H,27,31)

InChI Key

NYUPJQJVDUKVBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC=CC=C3Cl)SC=C2

Origin of Product

United States

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